molecular formula C19H14Br2N2O3S B3466524 3-(anilinosulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

3-(anilinosulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

Cat. No. B3466524
M. Wt: 510.2 g/mol
InChI Key: GCMNZFKTIWQFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(anilinosulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a chemical compound. It has been identified as the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin). PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .


Synthesis Analysis

The synthesis of benzamide derivatives, which include this compound, is reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound is complex. The compound has a molecular formula of C13H9Br2NO and a molecular weight of 355.025 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Mechanism of Action

The mechanism of action of 3-(anilinosulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is related to its inhibitory effect on the aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . This suggests that the compound may have potential therapeutic applications in Huntington’s Disease and other polyQ diseases .

Future Directions

The future directions for the study of 3-(anilinosulfonyl)-4-bromo-N-(4-bromophenyl)benzamide could involve further exploration of its potential therapeutic applications in Huntington’s Disease and other polyQ diseases . Additionally, more research could be conducted to fully understand its chemical reactions, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

4-bromo-N-(4-bromophenyl)-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Br2N2O3S/c20-14-7-9-15(10-8-14)22-19(24)13-6-11-17(21)18(12-13)27(25,26)23-16-4-2-1-3-5-16/h1-12,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNZFKTIWQFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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